![molecular formula C12H20N2O6 B1527977 6-Oxa-1-azaspiro[3.3]heptane hemioxalate CAS No. 1380571-72-1](/img/structure/B1527977.png)
6-Oxa-1-azaspiro[3.3]heptane hemioxalate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 6-oxa-1-azaspiro[3.3]heptane hemioxalate derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure, 6-oxa-1-azaspiro[3.3]heptane , consists of a spirocyclic framework where two three-membered rings—one oxolane (oxygen-containing) and one azetidine (nitrogen-containing)—share a single sp³-hybridized carbon atom. The term "hemioxalate" denotes a salt formed by the combination of two equivalents of the spirocyclic amine with one equivalent of oxalic acid (C₂H₂O₄).
The structural representation (Figure 1) highlights the spiro junction at the shared carbon atom, with oxygen and nitrogen atoms occupying positions 6 and 1, respectively, in the fused rings. The oxalate anion bridges the two amine molecules via ionic interactions, forming a stable crystalline lattice. Key identifiers include:
Molecular Formula and Weight Analysis
The molecular formula of the hemioxalate salt is C₁₂H₂₀N₂O₆ , reflecting the stoichiometric ratio of 2:1 between the spirocyclic amine (C₅H₉NO) and oxalic acid (C₂H₂O₄).
Component | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Base Amine | C₅H₉NO | 99.13 |
Oxalic Acid | C₂H₂O₄ | 90.03 |
Hemioxalate Salt | C₁₂H₂₀N₂O₆ | 288.30 |
The molecular weight is calculated as:
$$
2 \times (99.13) + 90.03 = 288.29 \, \text{g/mol} \, \text{(matches experimental data from )}
$$
Salt Formation Characteristics: Hemioxalate Coordination Chemistry
The term "hemioxalate" refers to a salt where two amine molecules associate with one oxalate dianion (C₂O₄²⁻). This contrasts with monooxalate (1:1 ratio) or dioxalate (1:2 ratio) salts. The oxalate ion acts as a bridging ligand, forming hydrogen bonds and ionic interactions with the protonated nitrogen atoms of the spirocyclic amine.
Key features of the coordination chemistry include:
- Bidentate Binding : Each oxalate oxygen atom participates in hydrogen bonding with the ammonium groups of two distinct amine molecules.
- Crystalline Packing : X-ray crystallography reveals a monoclinic lattice with alternating layers of amine cations and oxalate anions, stabilized by van der Waals forces.
- Acid-Base Equilibrium : The protonation state of the amine (pKa ~9–10) ensures full cation formation at physiological pH, enabling stable salt crystallization.
The spirocyclic amine’s rigid geometry enhances lattice stability, making the hemioxalate salt a preferred form for pharmaceutical applications due to improved solubility and crystallinity compared to free-base counterparts.
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Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDEMSXCWMHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2.C1CNC12COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744344 | |
Record name | Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380571-72-1 | |
Record name | Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Cyclization
- The synthesis typically begins with tribromopentaerythritol , a commercially available flame retardant also known as FR-513.
- The key step is a cyclization reaction under basic conditions involving p-toluenesulfonamide (p-TsNH2), which reacts with tribromopentaerythritol to form an N-tosylated spiro intermediate.
- This step yields the N-tosylated spiro compound, which is an important precursor for the target compound.
Deprotection Step
- The N-tosyl group is removed by deprotection , which is commonly performed by sonication of the intermediate with magnesium turnings in methanol at room temperature.
- This reaction typically takes about one hour.
- The magnesium reacts to form magnesium salts that must be removed by filtration.
- The filtrate, containing the free base 6-oxa-1-azaspiro[3.3]heptane, is then treated with oxalic acid to afford the hemioxalate salt .
Salt Formation and Isolation
- The hemioxalate salt is formed by treating the free base with oxalic acid.
- This salt is often isolated as a crystalline solid.
- However, the oxalate salt shows some limitations, including poor solubility in many solvents and challenges in scaling up the process beyond a few grams due to sluggish filtration of magnesium salts and product loss.
- On a small scale (5 g), yields of around 81% have been reported, but on larger scales (100 g or more), yields drop significantly to about 47% or less due to these difficulties.
Alternative Salt Forms and Improved Methods
- To address the limitations of the oxalate salt, alternative salts such as sulfonate salts (e.g., p-toluenesulfonate) have been developed.
- Sulfonate salts exhibit greater stability and solubility , allowing for a wider range of reaction conditions and better scalability.
- A scalable three-step synthesis from tribromopentaerythritol to the sulfonate salt has been reported with an overall yield of approximately 50%.
- This approach avoids some of the filtration issues and improves the handling properties of the compound.
Improved Synthetic Route Summary
Step | Reaction Conditions | Key Reagents | Outcome | Notes |
---|---|---|---|---|
1. Cyclization | Basic conditions, p-toluenesulfonamide | Tribromopentaerythritol, p-TsNH2 | N-tosylated spiro intermediate | Efficient formation of spiro ring |
2. Deprotection | Sonication or reflux in methanol, Mg turnings | Magnesium, methanol | Free base 6-oxa-1-azaspiro[3.3]heptane | Sonication preferred but reflux possible for scale-up |
3. Salt formation | Treatment with oxalic acid or sulfonic acid | Oxalic acid or p-toluenesulfonic acid | Hemioxalate or sulfonate salt | Sulfonate salts more stable and soluble |
4. Isolation | Filtration, crystallization | - | Pure salt form | Filtration of Mg salts challenging at scale |
Research Findings and Scalability Considerations
- The original method by Carreira et al. is reliable on a small scale but difficult to scale due to the filtration of magnesium salts and product loss.
- Sonication is effective for deprotection but requires specialized equipment, limiting industrial scalability.
- Refluxing in methanol with portionwise addition of magnesium is a practical alternative for larger scales.
- Sulfonate salt formation improves product handling and allows for reactions in a broader range of solvents, enhancing synthetic utility.
- Hydrogenolysis of N-benzyl intermediates under hydrogen atmosphere with Pd/C catalyst is used in some synthetic variations to obtain the free base before salt formation.
Detailed Reaction Scheme (Simplified)
- Tribromopentaerythritol + p-toluenesulfonamide → N-tosylated spiro intermediate
- N-tosylated intermediate + Mg (sonication or reflux in MeOH) → free base 6-oxa-1-azaspiro[3.3]heptane
- Free base + oxalic acid or sulfonic acid → hemioxalate or sulfonate salt (final product)
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Synthesis and Structural Applications
The synthesis of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate has been documented in several studies, demonstrating its utility as a building block in organic synthesis. For instance, the compound can be derived from bicyclic spiro compounds through various synthetic pathways, which enhance its availability for further chemical modifications .
Table 1: Synthesis Pathways of this compound
Synthesis Method | Yield (%) | Comments |
---|---|---|
Acetic Acid Reduction | 67% | Moderate yield, but easier product isolation compared to oxalate salts. |
Naphthalene-1,5-disulfonic Acid Reaction | 84% | Higher yield with better stability at elevated temperatures. |
Hydrogenolysis of PMB-protected Compound | 56% | Successful under specific conditions, yielding stable products. |
Pharmaceutical Applications
This compound is being explored as a potential bioisostere for piperazine derivatives in drug development. Its unique spirocyclic structure may enhance the pharmacological properties of existing drugs by improving receptor binding and selectivity .
Case Study: Bioisosteric Replacement
In a theoretical study, researchers demonstrated that substituting traditional piperazine structures with this spiro compound could lead to improved efficacy and reduced side effects in therapeutic applications .
Material Science and Catalysis
The compound's unique structural characteristics make it a candidate for use in catalysis and material science. Its stability under various conditions allows it to serve as a catalyst or a stabilizing agent in chemical reactions.
Table 2: Potential Catalytic Applications
Application Area | Description |
---|---|
Organic Synthesis | Acts as a catalyst in various organic reactions due to its stable structure. |
Material Science | Can be incorporated into polymers to enhance mechanical properties. |
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Counterion Variations
2-Oxa-6-azaspiro[3.3]heptane Hemioxalate
- Molecular Formula : C₁₂H₂₀N₂O₆ (2:1 base:oxalic acid) .
- CAS Number : 1045709-32-7 .
- Key Differences : The oxygen and nitrogen positions are reversed (2-oxa-6-aza vs. 6-oxa-1-aza), altering electronic properties and reactivity. This isomer is widely used in photoinduced olefin diamination reactions .
1-Oxa-6-azaspiro[3.5]nonane Hemioxalate
Halogenated Derivatives
6,6-Difluoro-1-azaspiro[3.3]heptane Hemioxalate
Comparative Data Table
Biological Activity
6-Oxa-1-azaspiro[3.3]heptane hemioxalate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Molecular Structure
- Molecular Formula : C₁₂H₂₀N₂O₆
- Molecular Weight : 288.30 g/mol
- CAS Number : 1380571-72-1
- InChI Key : UMKDEMSXCWMHRS-UHFFFAOYSA-N
Structural Features
The compound features a spirocyclic framework that incorporates both nitrogen and oxygen atoms, contributing to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Property | Value |
---|---|
Heavy Atoms | 20 |
Aromatic Heavy Atoms | 0 |
Fraction Csp³ | 0.83 |
Rotatable Bonds | 1 |
H-bond Acceptors | 8 |
H-bond Donors | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact targets and pathways involved may vary based on the application context .
Antimicrobial Activity
Recent studies have indicated that compounds within the azaspiro family, including this compound, exhibit notable antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Pharmacokinetic Properties
Research highlights that azaspiro[3.3]heptanes possess improved pharmacokinetic properties compared to traditional amine analogs. This enhancement is significant for drug discovery efforts, particularly in replacing piperidine rings in pharmaceutical compounds .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various azaspiro compounds demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as a therapeutic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific spirocyclic configuration, which may impart distinct biological activities compared to structurally similar compounds.
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Oxa-6-azaspiro[3.3]heptane hemioxalate | C₁₄H₂₄N₂O₄ | Similar spirocyclic structure but different nitrogen positioning |
6-Aza-bicyclo[3.2.1]octane oxalate | C₉H₁₁N | Bicyclic structure with different ring size |
7-Aza-spiro[3.5]nonane hemioxalate | C₁₃H₁₉N₂O₄ | Contains an additional nitrogen atom |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Oxa-1-azaspiro[3.3]heptane hemioxalate with high purity?
- Methodology : The synthesis typically involves cyclization reactions using protected amines (e.g., tosyl or benzyl groups) followed by deprotection. For improved purity, sulfonate salts (e.g., naphthalene-1,5-disulfonate) are preferred over oxalate salts due to superior crystallinity and reduced hygroscopicity. Post-synthesis purification includes trituration with solvents like diethyl ether or methanol to remove impurities . Scalable routes emphasize reductive removal of protective groups under controlled conditions (e.g., hydrogenolysis for benzyl groups) .
Q. How can the solubility of this compound be optimized for in vitro assays?
- Methodology : Solubility is enhanced by selecting counterions (e.g., sulfonates over oxalates) and using co-solvents like methanol or acetonitrile. For stock solutions, prepare at 10 mM in DMSO or aqueous buffers with pH adjustment (4–6). Pre-formulation studies should test stability in solvents at 2–8°C to avoid degradation .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology : Use X-ray crystallography to resolve the spirocyclic core and counterion interactions, as demonstrated for derivatives like 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile . Complement with NMR (¹H/¹³C) to confirm proton environments and FT-IR for functional group validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data between oxalate and sulfonate salts of spirocyclic compounds?
- Methodology : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to compare decomposition temperatures. For example, sulfonate salts (e.g., hemi-naphthalene-1,5-disulfonate) exhibit higher thermal stability (>200°C) than oxalate salts, which degrade at lower temperatures due to oxalic acid volatility. Cross-validate with kinetic studies under reflux conditions in polar aprotic solvents .
Q. What strategies mitigate side reactions during functionalization of the spirocyclic core?
- Methodology : Optimize reaction conditions using design of experiments (DoE) to minimize byproducts. For example, in Pd-catalyzed aryl amination, control temperature (40–60°C), stoichiometry (1:1.1 base:substrate), and solvent polarity (THF/MeCN). Additives like i-Pr2NEt improve selectivity by reducing acid-mediated side reactions .
Q. What computational strategies predict reaction pathways for modifying the spirocyclic core?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to map transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for ring-opening or substitution. Machine learning models trained on spirocyclic reaction databases can prioritize viable synthetic routes .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Methodology : Introduce substituents (e.g., trifluoromethyl groups) via SNAr or cross-coupling, then assess lipophilicity (logP) and target binding (SPR/BLI). For instance, fluorinated analogs show enhanced blood-brain barrier penetration in CNS drug candidates. Validate with in vitro assays (e.g., enzyme inhibition) and compare to non-fluorinated controls .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.